molecular formula C22H18ClFN4S B2844476 4-[4-(3-Chlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine CAS No. 384799-96-6

4-[4-(3-Chlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine

Cat. No. B2844476
CAS RN: 384799-96-6
M. Wt: 424.92
InChI Key: UZSIOIMFPODZHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(3-Chlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound belongs to the class of thienopyrimidines and has shown promising results in various scientific studies.

Scientific Research Applications

Anticancer Agents

A series of thieno[3,2-d]pyrimidines, incorporating a piperazine unit similar to the chemical structure , have been designed and synthesized with the intention of targeting protein tyrosine kinase activity, which is a crucial mechanism in cancer pathophysiology. These compounds, including derivatives of thieno[2,3-d]pyrimidine, exhibit potential as anticancer agents through the inhibition of kinase activity, highlighting their therapeutic value in cancer treatment strategies (H. Min, 2012).

Tyrosine Kinase Inhibitors for Cancer Treatment

The compound PD0205520, structurally related to 4-[4-(3-Chlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine, has been explored for its role as an inhibitor of the tyrosine kinase (TK) activity of the epidermal growth factor receptor (EGFR), offering a promising avenue for cancer therapy. The synthesis of isotopically labeled versions of this compound supports its investigation in drug absorption, distribution, metabolism, and excretion (ADME) studies, critical for understanding its pharmacokinetic properties and efficacy in cancer treatment (Yinsheng Zhang, Yun Huang, Che C. Huang, 2005).

VEGFR3 Inhibition for Metastatic Breast Cancer

Derivatives of thieno[2,3-d]pyrimidine have been identified as selective inhibitors of the vascular endothelial growth factor receptor 3 (VEGFR3), demonstrating significant potential in the treatment of metastatic triple-negative breast cancer. These compounds, including those bearing piperazine units, have shown efficacy in inhibiting cell proliferation and migration, inducing apoptosis, and inhibiting breast cancer growth in vivo through the suppression of the VEGFR3 signaling pathway (Yang Li et al., 2021).

properties

IUPAC Name

4-[4-(3-chlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFN4S/c23-16-2-1-3-18(12-16)27-8-10-28(11-9-27)21-20-19(13-29-22(20)26-14-25-21)15-4-6-17(24)7-5-15/h1-7,12-14H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSIOIMFPODZHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(3-Chlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine

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